molecular formula C11H12Cl2N2O4 B7981738 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid

Cat. No.: B7981738
M. Wt: 307.13 g/mol
InChI Key: YOEWORYBDTZLFG-UHFFFAOYSA-N
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Description

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protected amine group and two chlorine atoms attached to a nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often involve ambient temperature or mild heating to facilitate the protection process.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar protection strategies. The use of flow microreactor systems has been explored to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the chlorine atoms or other functional groups.

    Substitution: The chlorine atoms can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid involves its interactions with molecular targets through its functional groups. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The chlorine atoms can also influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

  • 4-[(tert-Butoxycarbonyl)amino]phenylboronic acid
  • tert-Butyloxycarbonyl-protected amino acids
  • tert-Butyloxycarbonyl-protected amino acid ionic liquids

Comparison: 4-((tert-Butoxycarbonyl)amino)-2,6-dichloronicotinic acid is unique due to the presence of both Boc-protected amine and dichloronicotinic acid moieties.

Properties

IUPAC Name

2,6-dichloro-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)14-5-4-6(12)15-8(13)7(5)9(16)17/h4H,1-3H3,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEWORYBDTZLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=C1C(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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